molecular formula C21H23N3O13S B587784 9-Nitrosancycline Monosulfate CAS No. 2791-13-1

9-Nitrosancycline Monosulfate

Cat. No.: B587784
CAS No.: 2791-13-1
M. Wt: 557.483
InChI Key: XIFWRSGBCQVNRD-JYXIAGFZSA-N
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Description

9-Nitrosancycline Monosulfate is a chemical compound belonging to the tetracycline class of antibiotics. It is characterized by its molecular formula C21H23N3O13S and a molecular weight of 557.48 g/mol . This compound is primarily used in research settings, particularly in the study of antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Nitrosancycline Monosulfate typically involves the nitration of a tetracycline derivative. The process includes the following steps:

    Sulfonation: The addition of a sulfate group (-SO4) to form the monosulfate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the nitro group can be further oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2), leading to the formation of 9-Amino-tetracyclines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the tetracycline core are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Various organic reagents depending on the desired substitution, often under mild to moderate conditions.

Major Products:

Scientific Research Applications

9-Nitrosancycline Monosulfate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Nitrosancycline Monosulfate involves its interaction with bacterial ribosomes. It binds to the 30S ribosomal subunit, inhibiting protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action effectively halts bacterial growth and replication. The nitro group enhances its binding affinity and specificity, making it a potent antibacterial agent .

Comparison with Similar Compounds

    Tetracycline: The parent compound from which 9-Nitrosancycline Monosulfate is derived.

    Doxycycline: A widely used tetracycline antibiotic with a similar structure but different functional groups.

    Minocycline: Another tetracycline derivative with enhanced lipid solubility and broader spectrum of activity.

Uniqueness: this compound is unique due to its nitro group, which imparts distinct chemical properties and biological activity. This modification enhances its antibacterial potency and provides a valuable tool for studying the structure-activity relationships of tetracycline antibiotics .

Properties

IUPAC Name

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O9.H2O4S/c1-23(2)14-9-6-8-5-7-3-4-10(24(32)33)15(25)11(7)16(26)12(8)18(28)21(9,31)19(29)13(17(14)27)20(22)30;1-5(2,3)4/h3-4,8-9,14,25-26,29,31H,5-6H2,1-2H3,(H2,22,30);(H2,1,2,3,4)/t8-,9-,14-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFWRSGBCQVNRD-JYXIAGFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C(=C(C=C4)[N+](=O)[O-])O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4)[N+](=O)[O-])O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858201
Record name Sulfuric acid--(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2791-13-1
Record name Sulfuric acid--(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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